Cas no 2172514-52-0 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-N-methylbutanamidooxy}acetic acid)

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-N-methylbutanamidooxy}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-N-methylbutanamidooxy}acetic acid
- 2172514-52-0
- 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoro-N-methylbutanamido]oxy}acetic acid
- EN300-1474339
-
- インチ: 1S/C22H22F2N2O6/c1-26(32-12-20(28)29)19(27)10-18(21(23)24)25-22(30)31-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18,21H,10-12H2,1H3,(H,25,30)(H,28,29)
- InChIKey: VDLPOQMVYCQEBE-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(N(C)OCC(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)F
計算された属性
- せいみつぶんしりょう: 448.14459275g/mol
- どういたいしつりょう: 448.14459275g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 32
- 回転可能化学結合数: 10
- 複雑さ: 657
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 105Ų
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-N-methylbutanamidooxy}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1474339-1000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoro-N-methylbutanamido]oxy}acetic acid |
2172514-52-0 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1474339-100mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoro-N-methylbutanamido]oxy}acetic acid |
2172514-52-0 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1474339-250mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoro-N-methylbutanamido]oxy}acetic acid |
2172514-52-0 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1474339-1.0g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoro-N-methylbutanamido]oxy}acetic acid |
2172514-52-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1474339-5000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoro-N-methylbutanamido]oxy}acetic acid |
2172514-52-0 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1474339-10000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoro-N-methylbutanamido]oxy}acetic acid |
2172514-52-0 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1474339-500mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoro-N-methylbutanamido]oxy}acetic acid |
2172514-52-0 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1474339-50mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoro-N-methylbutanamido]oxy}acetic acid |
2172514-52-0 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1474339-2500mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoro-N-methylbutanamido]oxy}acetic acid |
2172514-52-0 | 2500mg |
$6602.0 | 2023-09-29 |
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-N-methylbutanamidooxy}acetic acid 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-N-methylbutanamidooxy}acetic acidに関する追加情報
Recent Advances in the Study of 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-N-methylbutanamidooxy}acetic acid (CAS: 2172514-52-0)
The compound 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-N-methylbutanamidooxy}acetic acid (CAS: 2172514-52-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorenylmethoxycarbonyl (Fmoc) protecting group and difluorinated backbone, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its applications in targeted drug delivery, enzyme inhibition, and as a building block for novel therapeutic agents.
One of the key areas of research involving this compound is its role in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used for temporary protection of amino groups during peptide chain assembly, and the incorporation of difluorinated residues enhances the metabolic stability of the resulting peptides. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit improved resistance to proteolytic degradation, making them promising candidates for the development of peptide-based therapeutics.
Another notable application of 2172514-52-0 is in the design of enzyme inhibitors. Researchers have utilized its structural features to create analogs that selectively target enzymes involved in inflammatory pathways. For instance, a recent preprint on bioRxiv highlighted its potential as a scaffold for developing inhibitors of matrix metalloproteinases (MMPs), which are implicated in various pathological conditions, including cancer and autoimmune diseases. The study reported a 40% increase in inhibitory activity compared to traditional analogs.
In addition to its biochemical applications, this compound has also been investigated for its physicochemical properties. A 2024 paper in Chemical Communications detailed its solubility and stability profiles under various pH conditions, providing valuable data for formulation scientists. The findings suggest that 2172514-52-0 is particularly stable in mildly acidic environments, which could inform its use in oral drug formulations.
Looking ahead, ongoing research aims to expand the utility of this compound in bioconjugation strategies. Preliminary results from a collaborative study between academic and industrial partners indicate its potential for site-specific modification of antibodies and other biologics. Such advancements could pave the way for next-generation biopharmaceuticals with enhanced targeting capabilities.
In conclusion, 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-N-methylbutanamidooxy}acetic acid (CAS: 2172514-52-0) represents a versatile and valuable tool in modern drug discovery. Its applications span peptide synthesis, enzyme inhibition, and bioconjugation, with recent studies underscoring its potential to address unmet medical needs. Future research will likely focus on optimizing its derivatives for clinical translation and exploring novel therapeutic avenues.
2172514-52-0 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-N-methylbutanamidooxy}acetic acid) 関連製品
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